Methyl 2-(hydroxymethyl)nicotinate

Description

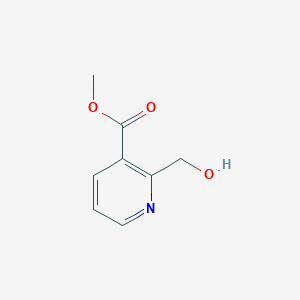

Methyl 2-(hydroxymethyl)nicotinate is a nicotinic acid derivative with a hydroxymethyl (-CH₂OH) substituent at the 2-position of the pyridine ring and a methyl ester group at the 3-carboxyl position. This compound serves as a key pharmaceutical intermediate, particularly in synthesizing bioactive molecules like HIV-1 integrase inhibitors or NADH analogs .

Synthesis: The compound is synthesized via deacetylation of methyl 2-(acetoxymethyl)nicotinate using methanol and acetyl chloride. The reaction is followed by neutralization with NaHCO₃, extraction, and purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:1). LCMS data confirm a molecular ion peak at m/z 168 ([M+1]⁺), corresponding to a molecular weight of 167 g/mol .

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-4-9-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIMDXSTGOQVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(hydroxymethyl)nicotinate can be synthesized from methyl 2-(acetoxymethyl)nicotinate. The process involves the addition of acetyl chloride to a solution of methyl 2-(acetoxymethyl)nicotinate in methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in laboratory settings for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(hydroxymethyl)nicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 2-(hydroxymethyl)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The exact mechanism of action of methyl 2-(hydroxymethyl)nicotinate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, similar compounds like methyl nicotinate are known to promote the release of prostaglandin D2, which acts locally due to its short half-life .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity and Stability

Pharmacological and Industrial Relevance

- Methyl nicotinate : Widely used as a vasodilator and reference standard in pharmacopeias . Safety protocols emphasize handling precautions due to toxicity risks (e.g., skin irritation) .

- Methyl 2-(trifluoromethyl)nicotinate : Market projections highlight its growth in agrochemicals, driven by the electron-withdrawing CF₃ group enhancing metabolic stability .

- This compound : The hydroxymethyl group provides a site for further functionalization, making it valuable in synthesizing chiral NADH models or antiviral agents .

Biological Activity

Methyl 2-(hydroxymethyl)nicotinate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a hydroxymethyl group at the 2-position. Its chemical formula is CHNO, and it exhibits properties typical of nicotinic acid derivatives, including lipophilicity which enhances skin penetration.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Molecular Targets : The compound interacts with enzymes involved in inflammatory pathways and may modulate the activity of receptors related to vasodilation.

- Pathways Involved : It is believed to influence the release of prostaglandins, which are crucial for mediating inflammatory responses and vasodilation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for applications in treating infections.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential use in conditions characterized by inflammation.

- Vasodilatory Effects : Similar to other nicotinic acid derivatives, it may enhance local blood flow through vasodilation, which can be beneficial in treating circulatory issues .

Data Table: Biological Activities and Mechanisms

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of prostaglandin release | |

| Vasodilatory | Enhancement of local blood flow |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various strains of bacteria. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent. The study highlighted its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Properties

A research study investigated the anti-inflammatory effects of this compound in an animal model of inflammation. The compound demonstrated a marked decrease in inflammatory markers compared to control groups, indicating its potential for therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.